molecular formula C33H24O12 B2728980 5'-(3,5-Dicarboxyphenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid CAS No. 1374764-27-8

5'-(3,5-Dicarboxyphenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid

Cat. No. B2728980
M. Wt: 612.543
InChI Key: PLVKCSILGWEVAS-UHFFFAOYSA-N
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Description

5'-(3,5-Dicarboxyphenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid is a useful research compound. Its molecular formula is C33H24O12 and its molecular weight is 612.543. The purity is usually 95%.
BenchChem offers high-quality 5'-(3,5-Dicarboxyphenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-(3,5-Dicarboxyphenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Non-coplanar Aromatic Carboxylic Acids

Research on non-coplanar aromatic carboxylic acids, including compounds with similar structural features, has demonstrated unusual conformation-dependent self-assembly and pseudopolymorphism. These properties are significant for understanding the solid-state assembly of molecular crystals and designing materials with tailored physical properties. For instance, di(3-carboxymesityl)methane shows unique patterns of assembly due to its structural features, leading to applications in material science and nanotechnology (Moorthy & Natarajan, 2008).

Frustrated 2D Molecular Crystallization

The study of frustrated 2D molecular crystallization involving tetracarboxylic acids as extended analogues of trimesic acid highlights the significance of molecular design in forming polymorphs with unique network structures. This research provides insights into the molecular assembly processes crucial for the development of novel crystalline materials with potential applications in catalysis, separation, and electronic devices (Zhou et al., 2007).

Sterically Encumbered Systems for Low-coordinate Phosphorus Centers

Investigations into sterically encumbered systems for low-coordinate phosphorus centers offer a glimpse into the synthesis and properties of compounds with highly demanding ligands. Such studies are pivotal for advancing the synthesis of novel organophosphorus compounds with potential applications in organic synthesis, ligand design, and as precursors for materials with unique electronic and optical properties (Shah et al., 2000).

Hydrogen-bonded Trimers

The study of hydrogen-bonded trimers in compounds such as 4,4'-dimethylbiphenyl-2,2'-dicarboxylic acid reveals how hydrogen bonding influences the crystal structure and properties of organic compounds. Understanding these interactions is crucial for designing molecular materials with specific functionalities, including molecular recognition, self-healing materials, and sensors (Gerkin, 1998).

properties

IUPAC Name

5-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24O12/c1-13-25(16-4-19(28(34)35)10-20(5-16)29(36)37)14(2)27(18-8-23(32(42)43)12-24(9-18)33(44)45)15(3)26(13)17-6-21(30(38)39)11-22(7-17)31(40)41/h4-12H,1-3H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVKCSILGWEVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C)C4=CC(=CC(=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-(3,5-Dicarboxyphenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid

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